molecular formula C10H14O5S B1597941 3,4-Dimethoxyphenylsulfonylethanol CAS No. 688763-13-5

3,4-Dimethoxyphenylsulfonylethanol

Cat. No.: B1597941
CAS No.: 688763-13-5
M. Wt: 246.28 g/mol
InChI Key: RDVUSDFEJBFMJF-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenylsulfonylethanol is an organic compound with the molecular formula C10H14O5S. It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a sulfonylethanol group.

Scientific Research Applications

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biological macromolecules.

Biochemical Pathways

A related compound, 3,4-dihydroxyphenylacetaldehyde (dopal), has been found to be involved in the formation of flexible cuticles in insects . This suggests that 3,4-Dimethoxyphenylsulfonylethanol might also influence similar biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenylsulfonylethanol typically involves the reaction of 3,4-dimethoxyphenylsulfonyl chloride with ethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenylsulfonylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylpropanoic acid
  • 3,4-Dimethoxyphenylethanol
  • 3,4-Dimethoxyphenylsulfone

Uniqueness

Compared to similar compounds, 3,4-Dimethoxyphenylsulfonylethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonylethanol group, in particular, allows for unique interactions in both chemical reactions and biological systems .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S/c1-14-9-4-3-8(7-10(9)15-2)16(12,13)6-5-11/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVUSDFEJBFMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374342
Record name 2-(3,4-dimethoxyphenyl)sulfonylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688763-13-5
Record name 2-(3,4-dimethoxyphenyl)sulfonylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 688763-13-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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